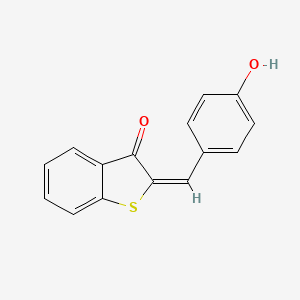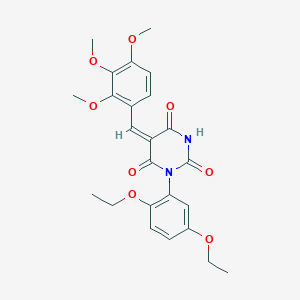
2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
Vue d'ensemble
Description
2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, also known as BHBT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHBT is a synthetic compound that belongs to the family of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but studies have suggested that it acts through multiple pathways. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to activate the p53 pathway, which is involved in apoptosis and cell cycle regulation. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has antioxidant activity, which can protect cells from oxidative stress and DNA damage. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been found to have anti-inflammatory effects, which can reduce inflammation in various diseases. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have anti-angiogenic effects, which can inhibit the growth of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is stable under normal laboratory conditions and can be easily dissolved in organic solvents. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to have low toxicity in animal models, making it a safe compound for in vitro and in vivo experiments. However, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has some limitations, including its low water solubility and limited bioavailability. This can make it difficult to administer 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in animal models and in clinical trials.
Orientations Futures
There are several future directions for 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one research. One direction is to study the potential of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, diabetes, and inflammation. Another direction is to investigate the mechanism of action of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one and its interactions with other signaling pathways. Furthermore, future studies could focus on improving the bioavailability of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one and developing new formulations for its administration. Finally, research could explore the potential of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have anticancer, neuroprotective, antidiabetic, and anti-inflammatory effects. The mechanism of action of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but studies have suggested that it acts through multiple pathways. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has some limitations, including its low water solubility and limited bioavailability. Future research directions for 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one include investigating its potential as a therapeutic agent, improving its bioavailability, and developing new formulations for its administration.
Applications De Recherche Scientifique
2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and inflammation. Studies have shown that 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. In addition, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYUBYSOQLBDOH-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-propylbenzamide](/img/structure/B4756177.png)

![ethyl 5-[(cyclopentylamino)carbonyl]-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4756186.png)

![N-[2-(benzyloxy)ethyl]-2-iodobenzamide](/img/structure/B4756210.png)
![dimethyl 2-[({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]terephthalate](/img/structure/B4756221.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4756227.png)
![8-{[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4756231.png)

![N-ethyl-N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4756266.png)
![2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4756267.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4756272.png)

![3-({[4-(3,4-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4756290.png)